4-(tert-Butoxy)pyrimidine-5-carbaldehyde

Epigenetics RNA Demethylation Cancer Therapeutics

4-(tert-Butoxy)pyrimidine-5-carbaldehyde is a privileged fragment for AlkB demethylase inhibitor programs, with documented inhibitory activity against FTO, ALKBH5, and ALKBH2. Unlike 4-chloro or 4-amino analogs, its acid-labile tert-butoxy group enables orthogonal aldehyde chemistry while masking the 4-hydroxyl for late-stage deprotection. At MW 180.20 and LogP ~1.0, it meets Rule of Three criteria for fragment-based screening. Procure in multi-gram quantities for hit expansion and SAR campaigns targeting m6A RNA demethylases in oncology or metabolic disease.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B8688429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butoxy)pyrimidine-5-carbaldehyde
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=NC=NC=C1C=O
InChIInChI=1S/C9H12N2O2/c1-9(2,3)13-8-7(5-12)4-10-6-11-8/h4-6H,1-3H3
InChIKeyAMGIXQYSELDPDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 89.8 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(tert-Butoxy)pyrimidine-5-carbaldehyde (CAS 614731-77-0): A Regioselective Pyrimidine Building Block for Drug Discovery and Targeted Library Synthesis


4-(tert-Butoxy)pyrimidine-5-carbaldehyde is a heterocyclic aromatic compound belonging to the substituted pyrimidine-5-carbaldehydes class, characterized by a tert-butoxy group at the C4 position and a formyl group at the C5 position of the pyrimidine ring (CAS 614731-77-0, molecular formula C9H12N2O2, molecular weight 180.20 g/mol) [1]. The compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, with its aldehyde group enabling condensation, nucleophilic addition, and oxidation reactions, while the tert-butoxy substituent imparts distinct steric and electronic properties that differentiate it from chloro, amino, or methyl analogs [2]. Recent studies have identified this scaffold as a privileged structure for modulating epigenetic erasers, particularly the AlkB family of RNA/DNA demethylases, demonstrating low-micromolar to mid-nanomolar inhibitory activity against FTO, ALKBH5, and ALKBH2 [3].

Why 4-(tert-Butoxy)pyrimidine-5-carbaldehyde Cannot Be Casually Replaced by Common Pyrimidine-5-carbaldehyde Analogs


Substituting 4-(tert-butoxy)pyrimidine-5-carbaldehyde with closely related pyrimidine-5-carbaldehydes—such as 4-chloro, 4-amino, or 2-methyl variants—introduces critical divergences in reactivity, stability, and biological target engagement that are not predictable from structural similarity alone [1]. The tert-butoxy group acts as both a steric shield and a latent leaving group, enabling selective deprotection to the corresponding 4-hydroxypyrimidine under mild acidic conditions while preserving the aldehyde functionality [2]. In contrast, the 4-chloro analog exhibits high electrophilicity leading to non-selective nucleophilic substitution, while the 4-amino analog alters hydrogen-bonding networks and dramatically shifts kinase inhibition profiles (e.g., EGFR/VEGFR-2) away from the epigenetic targets modulated by the tert-butoxy derivative [3]. The quantitative evidence below demonstrates that these substituent-dependent differences translate into measurable variations in biochemical potency and synthetic utility that directly impact procurement decisions for target-focused screening campaigns or multi-step synthesis routes.

Quantitative Differentiation of 4-(tert-Butoxy)pyrimidine-5-carbaldehyde: Head-to-Head Binding Data and Comparative Reactivity Metrics


Superior ALKBH5 Inhibition vs. Pyrazolopyrimidine Lead DDO-2728

4-(tert-Butoxy)pyrimidine-5-carbaldehyde exhibits enhanced inhibitory potency against the RNA demethylase ALKBH5 compared to the widely referenced pyrazolopyrimidine inhibitor DDO-2728 [1]. The compound achieves an IC50 of 1.80 μM (1,800 nM) under standardized biochemical conditions, representing a 1.65-fold improvement in potency relative to DDO-2728's reported IC50 of 2.97 μM (2,970 nM) . This differential, while modest, positions the tert-butoxy pyrimidine scaffold as a chemically distinct and synthetically more tractable alternative to the fused pyrazolopyrimidine core, which requires multi-step construction.

Epigenetics RNA Demethylation Cancer Therapeutics

Moderate FTO Inhibition Exceeding Natural Product Rhein

Against the fat mass and obesity-associated protein (FTO), 4-(tert-butoxy)pyrimidine-5-carbaldehyde demonstrates an IC50 of 9.50 μM (9,500 nM) [1], which is approximately 2.2-fold more potent than the natural product Rhein, a benchmark FTO inhibitor with a reported IC50 of 21.0 μM (21,000 nM) . This level of inhibition, while not nanomolar, is achieved with a molecular weight of 180.20 g/mol—significantly smaller than Rhein (MW 284.22) and many advanced FTO leads—providing a ligand-efficient scaffold for fragment-based or structure-guided optimization.

Epigenetics Obesity Metabolic Disease

Orthogonal Reactivity: Aldehyde Preservation During tert-Butyl Ether Deprotection vs. Hydrolytic Instability of 4-Chloro Analogs

The tert-butoxy group in 4-(tert-butoxy)pyrimidine-5-carbaldehyde can be selectively cleaved to the corresponding 4-hydroxypyrimidine using mild acidic conditions (e.g., TFA in DCM or HCl/dioxane) without affecting the 5-carbaldehyde functionality [1]. In contrast, the 4-chloro analog (4-chloropyrimidine-5-carbaldehyde) is highly susceptible to hydrolysis under both acidic and basic aqueous conditions, with the chloro substituent undergoing rapid nucleophilic displacement even at ambient temperature, as demonstrated by its conversion to 4-hydroxypyrimidine-5-carbaldehyde in aqueous buffer at pH 7.4 with a half-life of <2 hours [2]. This orthogonal stability profile allows the tert-butoxy derivative to be carried through multi-step sequences requiring aqueous workup or basic conditions, where the chloro analog would degrade.

Synthetic Methodology Protecting Group Chemistry Medicinal Chemistry

ALKBH2 Selectivity Window vs. FTO and ALKBH5

4-(tert-Butoxy)pyrimidine-5-carbaldehyde exhibits a modest selectivity window within the AlkB demethylase family, with IC50 values of 9.50 μM (FTO), 1.80 μM (ALKBH5), and 13.8 μM (ALKBH2) [1]. The compound is approximately 7.7-fold more potent against ALKBH5 than ALKBH2, and 5.3-fold more potent against ALKBH5 than FTO. While the absolute selectivity is limited, this profile contrasts with pan-AlkB inhibitors like Rhein, which shows nearly equivalent inhibition across all three enzymes (IC50 ~9-21 μM) [2]. The differential inhibition of ALKBH5 over FTO suggests that the tert-butoxy substituent engages a binding pocket feature not fully exploited by simpler pyrimidine-5-carbaldehyde analogs.

DNA Repair Epigenetics Selectivity Profiling

Procurement-Driven Application Scenarios for 4-(tert-Butoxy)pyrimidine-5-carbaldehyde in Drug Discovery and Chemical Synthesis


Hit Identification in Epigenetic Demethylase Inhibitor Programs

As demonstrated by its low-micromolar activity against FTO and ALKBH5 [1], 4-(tert-butoxy)pyrimidine-5-carbaldehyde serves as a validated starting point for medicinal chemistry campaigns targeting m6A RNA demethylases in oncology or metabolic disease. Its modest potency and small molecular weight (180.20 g/mol) make it an ideal fragment for structure-based design, where the tert-butoxy group can be leveraged for initial binding before being replaced or retained as a metabolic blocking element. Procurement in multi-gram quantities supports hit expansion and early SAR exploration without the synthetic burden of complex fused heterocycles.

Orthogonal Protection Strategy in Multi-Step Heterocycle Synthesis

The acid-labile tert-butoxy group, stable to nucleophiles and mild bases, enables a protecting group strategy orthogonal to the 5-carbaldehyde [2]. This allows chemists to perform aldehyde chemistry (condensations, Wittig reactions, Grignard additions) while retaining the masked 4-hydroxyl group for later deprotection and subsequent functionalization. This capability is not available with the 4-chloro or 4-amino analogs, which would either undergo unwanted substitution or alter electronic properties of the ring. Procuring this specific substitution pattern is essential for synthetic routes requiring stepwise, orthogonal elaboration of the pyrimidine core.

Comparative Epigenetic Probe Development and Panel Screening

The documented activity profile across three AlkB demethylase family members (FTO, ALKBH5, ALKBH2) [3] positions this compound as a reference probe for biochemical panel screening. Researchers can use it as a comparator to benchmark new inhibitor series or as a control compound in selectivity assays. The availability of robust IC50 data from a curated public database (BindingDB) reduces assay development time and provides a reproducible benchmark for intra-laboratory comparisons, a key consideration for procurement in academic screening centers and biotech hit-validation workflows.

Building Block for Pyrimidine-Focused Fragment Libraries

With a molecular weight of 180.20 g/mol and a calculated LogP of ~1.0 [1], 4-(tert-butoxy)pyrimidine-5-carbaldehyde adheres to the 'Rule of Three' for fragment-based drug discovery. Its inclusion in corporate or academic fragment collections expands chemical space coverage for the pyrimidine core, a privileged scaffold in kinase and epigenetic drug discovery. The tert-butoxy group introduces a unique steric and electronic signature that distinguishes it from common 4-substituted analogs (methyl, chloro, amino), increasing the likelihood of identifying novel binding modes during fragment screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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